

Solubility Profile of 2-bromo-1-(4-fluorophenyl)ethanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-1-(4-fluorophenyl)ethanone (also known as 4-fluorophenacyl bromide). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility profile based on structural analogs, and a detailed experimental protocol for determining its solubility in various organic solvents.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes the key properties of 2-bromo-1-(4-fluorophenyl)ethanone.



Property	Value	Reference
Molecular Formula	C ₈ H ₆ BrFO	[1][2]
Molecular Weight	217.035 g/mol	[2][3]
Appearance	White to off-white or beige solid/powder	[4][5][6]
Melting Point	45-49 °C	[3][5]
Boiling Point	150 °C at 12 mmHg	[3][4]
CAS Number	403-29-2	[2][3]

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of 2-bromo-1-(4-fluorophenyl)ethanone can be inferred from its chemical structure and data on similar compounds. The presence of a polar carbonyl group and a halogenated aromatic ring suggests a degree of polarity. However, the overall molecule is relatively non-polar.

Based on the principle of "like dissolves like," 2-bromo-1-(4-fluorophenyl)ethanone is expected to exhibit the following solubility characteristics:

- High Solubility in non-polar or weakly polar aprotic solvents such as chloroform, toluene, and dichloromethane. The aromatic ring and the bromo-acetyl group can interact favorably with these solvents.[6]
- Moderate to Good Solubility in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran.
- Solubility in Alcohols: It is reported to be soluble in methanol.[7] It is likely to be soluble in other short-chain alcohols like ethanol and isopropanol.
- Low Solubility in highly polar protic solvents like water. The hydrophobic nature of the fluorophenyl ring and the bromo-substituent limits its miscibility with water.[6]
- Limited Solubility in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.



Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and reliable method for determining the solubility of a solid compound in an organic solvent.

Objective:

To determine the saturation solubility of 2-bromo-1-(4-fluorophenyl)ethanone in a given organic solvent at a specific temperature.

Materials:

- 2-bromo-1-(4-fluorophenyl)ethanone (high purity)
- Selected organic solvents (analytical grade)
- Scintillation vials or screw-cap test tubes
- Constant temperature bath or incubator with shaking capabilities
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of 2-bromo-1-(4-fluorophenyl)ethanone to a series of vials, each containing a known volume of the desired organic solvent. The excess solid ensures that saturation is reached.
 - Seal the vials tightly to prevent solvent evaporation.



Equilibration:

- Place the vials in a constant temperature shaker bath set to the desired experimental temperature.
- Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.

• Sample Collection and Filtration:

- After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
- Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

Sample Dilution:

 Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

Quantification:

- Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-bromo-1-(4-fluorophenyl)ethanone.
- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Calculation of Solubility:

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)



Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for 2-bromo-1-(4-fluorophenyl)ethanone in various organic solvents is not readily available in the literature, its physicochemical properties and structural features suggest a favorable solubility profile in a range of common non-polar and polar aprotic organic solvents. For researchers and professionals in drug development, the provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data, which is essential for formulation, process development, and quality control. The successful application of this methodology will enable the generation of valuable data to fill the current knowledge gap.

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